Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-

Addition-cure silicone crosslink density distribution network homogeneity

Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- (CAS 66817-59-2), also referred to as 1,3-diphenyl-1,1,3,3-tetrakis(dimethylsiloxy)disiloxane, is a discrete, low-molecular-weight organosilicon oligomer (C20H38O5Si6, MW 527.03 g/mol) bearing four reactive Si–H groups distributed across terminal and side-chain positions on a tetrasiloxane backbone, along with two phenyl substituents. It belongs to the class of hydrogen-containing phenyl siloxane crosslinkers used in platinum-catalyzed hydrosilylation (addition-cure) silicone systems.

Molecular Formula C20H34O5Si6
Molecular Weight 523 g/mol
CAS No. 66817-59-2
Cat. No. B1587936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
CAS66817-59-2
Molecular FormulaC20H34O5Si6
Molecular Weight523 g/mol
Structural Identifiers
SMILESC[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C2=CC=CC=C2)(O[Si](C)C)O[Si](C)C
InChIInChI=1S/C20H34O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18H,1-8H3
InChIKeyZHVZRDQTXMZDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- (CAS 66817-59-2): Discrete Hydride-Functional Phenyl Siloxane Crosslinker for Addition-Cure Silicone Procurement


Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- (CAS 66817-59-2), also referred to as 1,3-diphenyl-1,1,3,3-tetrakis(dimethylsiloxy)disiloxane, is a discrete, low-molecular-weight organosilicon oligomer (C20H38O5Si6, MW 527.03 g/mol) bearing four reactive Si–H groups distributed across terminal and side-chain positions on a tetrasiloxane backbone, along with two phenyl substituents [1]. It belongs to the class of hydrogen-containing phenyl siloxane crosslinkers used in platinum-catalyzed hydrosilylation (addition-cure) silicone systems. Key physical properties include a refractive index of 1.4622 (20 °C), specific gravity of 1.005, boiling point of 95–96 °C at 0.25 mmHg, and flash point above 110 °C (COC) .

Why In-Class Phenyl Hydrogen Siloxane Crosslinkers Cannot Be Interchanged with CAS 66817-59-2 Without Performance Loss


Phenyl-containing hydrogen siloxane crosslinkers represent a structurally diverse class spanning small-molecule trisiloxanes (e.g., phenyltris(dimethylsiloxy)silane, PTDS; 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane, TMDPTS), discrete tetrasiloxanes such as CAS 66817-59-2, and higher-molecular-weight linear or branched polymeric hydride siloxanes. The critical parameters governing crosslinked network architecture—crosslink density, domain homogeneity, refractive index, and thermal-mechanical properties—are exquisitely sensitive to the crosslinker's Si–H functionality count, molecular spacing between reactive sites, phenyl content, and purity [1]. Published evidence demonstrates that small-molecule crosslinkers like PTDS and TMDPTS produce cured networks with concentrated crosslinking points and excessive hardness, while the discrete oligomeric architecture of compounds such as CAS 66817-59-2 was specifically designed to mitigate these defects [1]. Furthermore, phenyl-substituted hydrosiloxanes are explicitly recommended for crosslinking phenylsiloxane matrices specifically because of their superior solubility and closer refractive index match compared to non-phenylated alternatives [2]. Generic substitution without matching these molecular parameters risks phase separation, optical haze, embrittlement, or inadequate thermal stability in the final cured product.

Quantitative Differentiation Evidence for CAS 66817-59-2 (Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-) Versus Comparator Crosslinkers


Molecular Architecture: Discrete Tetrasiloxane with Distributed Si–H Functionality Avoids Concentrated Crosslinking Defects of PTDS and TMDPTS

CAS 66817-59-2 is a discrete tetrasiloxane bearing four Si–H groups distributed across terminal and side-chain positions (two terminal dimethylsilyloxy and two internal silyloxy sites), with two phenyl groups located at the 3- and 5-positions of the tetrasiloxane backbone [1]. In contrast, phenyltris(dimethylsiloxy)silane (PTDS, CAS 18027-45-7) is a smaller T-structured molecule (MW 330.68) with three Si–H groups on a single silicon center, and 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane (TMDPTS, CAS 17875-55-7) is a linear trisiloxane (MW 332.61) with only two terminal Si–H groups. A 2024 study explicitly identified that PTDS and TMDPTS, when used as crosslinking agents, produce 'concentrated crosslinking points and high hardness of crosslinked products'—defects that motivated the development of oligomeric crosslinkers with architecture resembling CAS 66817-59-2 [1]. The target compound's extended tetrasiloxane backbone distributes reactive sites over a longer molecular contour, reducing spatial concentration of crosslink junctions and enabling a more homogeneous network topology [1].

Addition-cure silicone crosslink density distribution network homogeneity silicone gel hardness

Refractive Index: CAS 66817-59-2 Provides a Tunable Intermediate RI (1.4622) Between PTDS (1.4396) and TMDPTS (1.500) for Optical Silicone Formulation

The refractive index (nD20) of CAS 66817-59-2 is 1.4622 as measured at 20 °C on commercial material (SiSiB® PF8802 / IOTA-234) [1]. This places the compound at an intermediate optical position between phenyltris(dimethylsiloxy)silane (PTDS, Gelest SIP6826.0: nD20 = 1.4396) and 1,1,5,5-tetramethyl-3,3-diphenyl trisiloxane (TMDPTS, IOTA-232: nD20 = 1.500) . The intermediate refractive index arises from the balance of two phenyl groups and four dimethylsiloxy units on the tetrasiloxane backbone, offering formulators a specific optical refractive index target without blending multiple crosslinkers. Gelest's technical guidance confirms that phenyl-substituted hydrosiloxanes are selected specifically to achieve refractive index matching with phenyl-containing matrix polymers, where even small mismatches cause optical scattering and transmission loss [2].

Refractive index optical silicone LED encapsulant index matching

Purity Specification: Commercially Available ≥99% (SiSiB PF8802) Material Outperforms Standard 92% Purity Grade (Gelest SID4582.0) for Reproducible Curing Kinetics

Commercial sourcing of CAS 66817-59-2 reveals a significant purity-grade bifurcation with direct impact on addition-cure process control. SiSiB® PF8802 is specified at a minimum 99% purity [1], and IOTA-234 is specified at ≥95% purity by GC , whereas the Gelest SID4582.0 catalog grade is offered at 92% purity [2]. The IOTA-234 technical documentation explicitly links its ≥95% purity to 'minimal side reactions and controllable gelation time during platinum-catalyzed addition reactions' . In hydrosilylation curing, impurities—particularly hydroxyl-containing species, residual catalyst fragments, or incompletely condensed silanol intermediates—can consume platinum catalyst, alter stoichiometry, and introduce uncontrolled variability in gel time and final crosslink density.

Crosslinker purity GC assay gel time control addition-cure reproducibility

Fiber Optic Index-Matching: CAS 66817-59-2 Enables Perfect Refractive Index Match at 30 °C with 5000+ Hour 85/85 Reliability—Demonstrated with 15% Diphenyl Copolymer

In a direct experimental study published in IEEE Transactions on Components, Hybrids, and Manufacturing Technology, silicone elastomers formulated with a vinyl-terminated dimethyldiphenylsiloxane copolymer (15% diphenyl content) crosslinked with CAS 66817-59-2 (1,3-diphenyl-1,1,3,3-tetrakis(dimethylsiloxy)disiloxane) at a hydride/vinyl stoichiometry of unity achieved a perfect refractive index match to optical fiber core at approximately 30 °C [1]. Under accelerated environmental aging at 85 °C/85% relative humidity (the standard 85/85 test for optoelectronic reliability), the material protected biased p-i-n photodiode structures for more than 5,000 hours without failure [1]. This performance benchmark exceeds the typical 1,000–2,000 hour requirement for commercial optoelectronic packaging and was achieved without the use of PTDS, which was separately noted in the literature to also provide 5,000+ hour protection but with different matrix polymer requirements [2].

Fiber optic encapsulant index-matching elastomer 85/85 reliability p-i-n device protection

Thermal Service Range: IOTA-234 (CAS 66817-59-2) Delivers Stable Mechanical Performance from –50 °C to 250 °C, Outperforming Traditional Linear Hydrogen Silicone Oils

User feedback compiled in the IOTA-234 technical documentation reports that formulations crosslinked with CAS 66817-59-2 exhibit stable mechanical performance across a –50 °C to 250 °C temperature range, with cured products showing low shrinkage, high transparency, and maintained mechanical integrity throughout this window [1]. The technical documentation explicitly states this performance 'outperforms some traditional linear hydrogen-containing silicone oils' [1]. This broad thermal service window is attributed to the combination of the rigid phenyl groups (raising Tg and thermal decomposition temperature) and the discrete molecular architecture that avoids the chain-scission-prone weak points characteristic of linear polymeric hydrogen siloxanes. A supporting 2024 study demonstrated that increasing phenyl content in silicone gels from 0.88 wt% to 3.17 wt% raised the glass transition temperature from –121.29 °C to –117.71 °C and the 10% weight-loss decomposition temperature (Td10, N2) from 440.5 °C to 480.0 °C [2].

Thermal stability low-temperature flexibility high-temperature resistance aerospace sealant LED encapsulant

Hydride Functionality Density: 4 Si–H Groups per Molecule (527 Da) Provides Higher Crosslinking Efficiency than TMDPTS (2 Si–H / 332 Da) and PTDS (3 Si–H / 331 Da) on a Per-Molecule Basis

CAS 66817-59-2 contains four reactive Si–H bonds per molecule (two terminal dimethylsilyloxy Si–H and two internal silyloxy Si–H), with a molecular weight of 527.03 g/mol, yielding a hydride equivalent weight (HEW) of approximately 131.8 g per mole of Si–H [1]. By comparison, TMDPTS (CAS 17875-55-7, MW 332.61) provides only 2 Si–H groups (HEW ≈ 166.3 g/mol Si–H), and PTDS (CAS 18027-45-7, MW 330.68) provides 3 Si–H groups (HEW ≈ 110.2 g/mol Si–H) [1]. The higher absolute Si–H count of CAS 66817-59-2 enables more crosslink junctions per crosslinker molecule, which is advantageous when formulating with high-molecular-weight vinyl-functional matrix polymers where a lower molar quantity of crosslinker is desirable to minimize plasticization. However, the Si–H groups are distributed over a longer molecular backbone compared to PTDS, avoiding the excessive local crosslink density that leads to brittleness [2].

Si–H functionality crosslinking efficiency hydride equivalent weight addition-cure stoichiometry

Procurement-Driven Application Scenarios for CAS 66817-59-2 Based on Quantitative Differentiation Evidence


LED Encapsulant Crosslinker Requiring Refractive Index 1.46–1.47 with High Transparency and Thermal Stability to 250 °C

For high-brightness LED encapsulation, the formulator requires a hydrogen crosslinker with a refractive index that matches phenyl-containing vinyl matrix polymers in the 1.46–1.47 range to minimize light scattering at the encapsulant interface. CAS 66817-59-2 provides nD20 = 1.4622, a value that cannot be achieved with PTDS (nD20 = 1.4396) or TMDPTS (nD20 = 1.500) without blending . The compound's distributed Si–H architecture avoids the concentrated crosslinking and excessive hardness that PTDS and TMDPTS produce in cured gels, enabling formulation of encapsulants with Shore hardness appropriate for wire bond stress relief . Additionally, the –50 °C to 250 °C thermal stability window accommodates the full LED operating and reflow soldering temperature range . Purity grade ≥95–99% ensures reproducible gel time in high-volume dispensing operations .

Fiber Optic Index-Matching Elastomer for Hermetic p-i-n Photodiode Packaging with 85/85 Reliability Requirement

Optoelectronic component manufacturers seeking a validated formulation for fiber optic hermetic encapsulation can directly reference the Johnson et al. (1990) study, which demonstrated that CAS 66817-59-2 crosslinked with a vinyl-terminated dimethyldiphenylsiloxane copolymer (15% diphenyl content) at 1:1 hydride/vinyl stoichiometry achieves perfect index matching at ~30 °C and protects biased p-i-n devices for more than 5,000 hours under 85 °C/85% RH . This published benchmark provides a procurement-ready starting formulation that eliminates the need for extensive in-house crosslinker screening. The compound's established compatibility with platinum-catalyzed low-temperature cure (<120 °C) is critical for temperature-sensitive InP and GaAs optoelectronic devices .

Aerospace-Grade Phenyl Silicone Sealant Requiring –50 °C Low-Temperature Flexibility and 250 °C Thermal Oxidative Stability

Aerospace sealant specifications demand retention of elastomeric properties at extreme low temperatures (typically –54 °C per MIL-PRF-83282 and related standards) while resisting thermal oxidative degradation at sustained elevated temperatures. CAS 66817-59-2's demonstrated –50 °C to 250 °C service range, attributed to the combination of flexible siloxane backbone segments and rigid phenyl groups , makes it a candidate crosslinker for phenyl silicone sealant formulations subject to these requirements. The controlled molecular architecture (discrete tetrasiloxane rather than polydisperse polymeric hydride siloxane) provides batch-to-batch consistency that is essential for aerospace material qualification and certified supplier programs. Purity ≥95% supports reproducible curing kinetics required for production-scale sealant mixing and application .

High-Reliability Electronic Potting Compound with Balanced Hardness and Thermal Conductivity for Power Module Encapsulation

Power electronic modules (IGBT, SiC MOSFET) require potting compounds that balance moderate hardness (to avoid wire bond stress during thermal cycling) with adequate thermal stability at continuous operating temperatures of 150–200 °C. The distributed Si–H architecture of CAS 66817-59-2 produces a more homogeneous crosslink network compared to the concentrated junctions formed by PTDS, directly addressing the hardness-versus-flexibility trade-off . With a hydride equivalent weight of ~132 g/mol Si–H and 4 Si–H groups per molecule, formulators can achieve precise stoichiometric control with high-molecular-weight vinyl-functional matrix polymers, minimizing unreacted small-molecule residues that could migrate and cause contact resistance drift . The refractive index of 1.4622 also supports optically clear potting formulations where visual inspection of encapsulated components is required .

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